molecular formula C18H29NO3 B12759912 1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate CAS No. 92956-71-3

1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate

Cat. No.: B12759912
CAS No.: 92956-71-3
M. Wt: 307.4 g/mol
InChI Key: CHCMIZHVANMTNZ-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate is a complex organic compound with the molecular formula C19H27NO3 and a molecular weight of 317.42 g/mol . This compound is known for its unique structure, which includes a piperidyl group, a cyclopentyl group, and a butynyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate typically involves multiple steps, including the formation of the piperidyl and cyclopentyl groups, followed by the introduction of the butynyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidyl and butynyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-piperidyl cyclopentylphenyl glycolate
  • Mandelic acid, α-cyclopentyl-, 1-methyl-4-piperidyl ester

Uniqueness

1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

92956-71-3

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-cyclopentyl-2-hydroxyhept-3-ynoate

InChI

InChI=1S/C18H29NO3/c1-3-4-7-12-18(21,15-8-5-6-9-15)17(20)22-16-10-13-19(2)14-11-16/h15-16,21H,3-6,8-11,13-14H2,1-2H3

InChI Key

CHCMIZHVANMTNZ-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC(C1CCCC1)(C(=O)OC2CCN(CC2)C)O

Origin of Product

United States

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